molecular formula C7H12N2O B14480973 Spiro[2.3]hexane-5-carbohydrazide CAS No. 66036-89-3

Spiro[2.3]hexane-5-carbohydrazide

Cat. No.: B14480973
CAS No.: 66036-89-3
M. Wt: 140.18 g/mol
InChI Key: PGHQSIHDNYZRRX-UHFFFAOYSA-N
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Description

Spiro[23]hexane-5-carbohydrazide is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.3]hexane-5-carbohydrazide typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexane-5-carbohydrazide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.3]hexane-5-carboxylic acid, while reduction may yield spiro[2.3]hexane-5-methanol.

Scientific Research Applications

Spiro[2.3]hexane-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[2.3]hexane-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexane-5-carboxylic acid
  • Spiro[2.3]hexane-5-methanol
  • Spiro[2.3]hexane-5-amine

Uniqueness

Spiro[2.3]hexane-5-carbohydrazide is unique due to its carbohydrazide functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds that may have different functional groups and properties .

Properties

CAS No.

66036-89-3

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

spiro[2.3]hexane-5-carbohydrazide

InChI

InChI=1S/C7H12N2O/c8-9-6(10)5-3-7(4-5)1-2-7/h5H,1-4,8H2,(H,9,10)

InChI Key

PGHQSIHDNYZRRX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)C(=O)NN

Origin of Product

United States

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